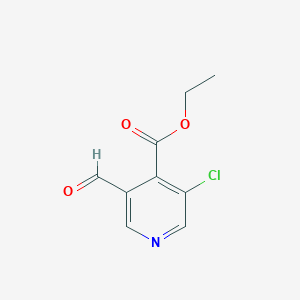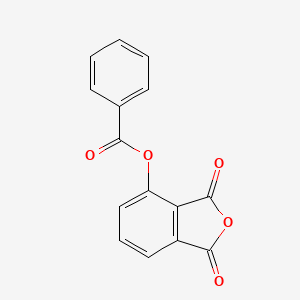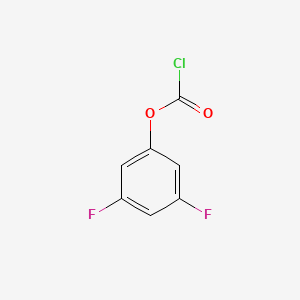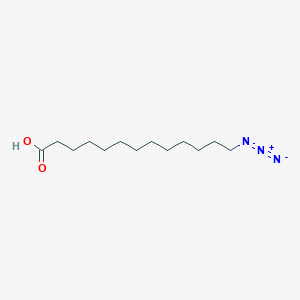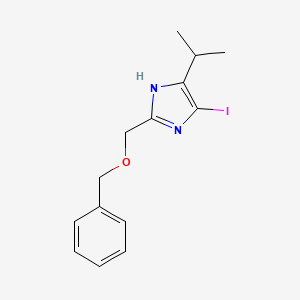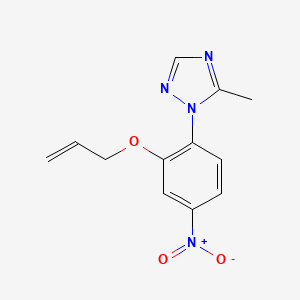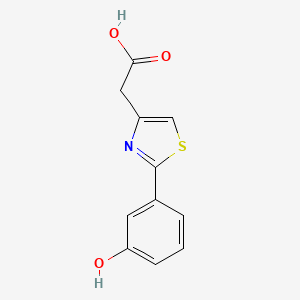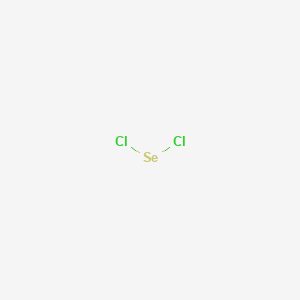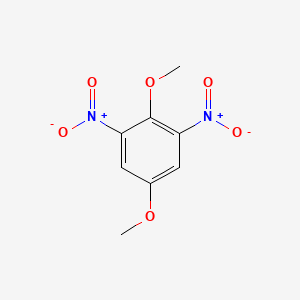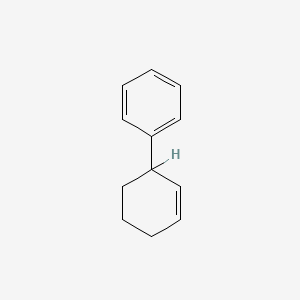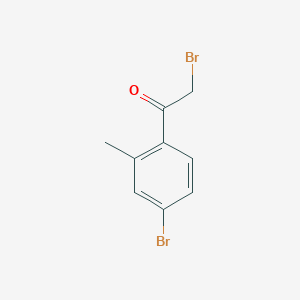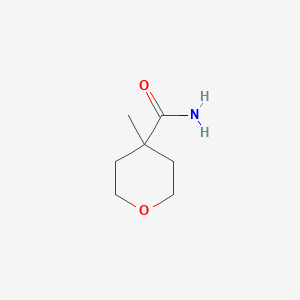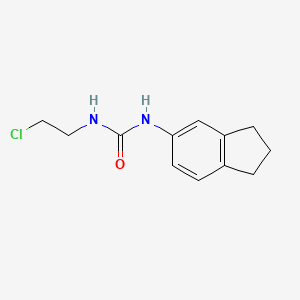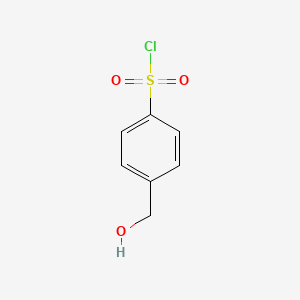
4-(hydroxymethyl)Benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)Benzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonyl chloride, where a hydroxymethyl group is attached to the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The hydroxymethyl group can undergo oxidation to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by the oxidation of the hydroxymethyl group.
Sulfonate Esters: Formed by the reaction with alcohols.
科学研究应用
4-(hydroxymethyl)Benzenesulfonyl chloride is used in various scientific research applications:
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of p-hydroxymethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The hydroxymethyl group can also participate in reactions, adding to the versatility of this compound .
相似化合物的比较
Benzenesulfonyl Chloride: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
p-Toluenesulfonyl Chloride: Contains a methyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with different reactivity and applications.
Uniqueness: 4-(hydroxymethyl)Benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and hydroxymethyl groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C7H7ClO3S |
|---|---|
分子量 |
206.65 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 |
InChI 键 |
IYTNNJUECQRDAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


